1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde

Description

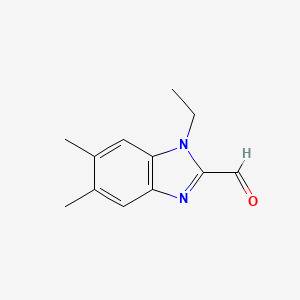

1-Ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde is a benzimidazole derivative characterized by an ethyl group at the N1 position, methyl groups at the C5 and C6 positions, and a carbaldehyde functional group at the C2 position. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their ability to interact with diverse biological targets, often mimicking protein structural motifs like β-turns . The carbaldehyde group at C2 enhances reactivity, enabling further derivatization (e.g., Schiff base formation), while the ethyl and methyl substituents influence steric and electronic properties, modulating solubility and binding affinity .

Properties

IUPAC Name |

1-ethyl-5,6-dimethylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-4-14-11-6-9(3)8(2)5-10(11)13-12(14)7-15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMYIQIVNITZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C(=C2)C)C)N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes an ethyl group and two methyl groups attached to the benzimidazole core, with a carbaldehyde functional group that enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various benzimidazole compounds displayed activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| This compound | S. aureus | 4 µg/mL |

| 5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | C. albicans | 3.9 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The mechanism appears to involve the interference with DNA topoisomerase activity, which is crucial for DNA replication and repair .

Case Study: Cytotoxicity Evaluation

In a recent study, this compound was tested against several cancer cell lines. The results indicated a dose-dependent cytotoxic effect:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Inhibition of DNA topoisomerase I |

| MCF7 | 12 | Induction of apoptosis via ROS generation |

| A431 | 20 | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- DNA Topoisomerases : The compound inhibits topoisomerase I activity, leading to DNA damage.

- Reactive Oxygen Species (ROS) : It induces ROS production in cancer cells, promoting apoptosis.

- Cell Cycle Regulation : The compound affects cell cycle progression by inducing G2/M arrest through p53 pathway activation .

Comparison with Similar Compounds

Substituent Effects and Structural Features

The table below highlights key structural differences and similarities between 1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde and analogous benzimidazole derivatives:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., F, Cl) increase polarity and hydrogen-bond acceptor capacity, whereas alkyl groups (ethyl, methyl) enhance hydrophobicity .

- Steric Influence : Larger substituents (e.g., benzyl) at N1 hinder molecular packing and receptor binding compared to smaller alkyl groups .

Physicochemical Properties

- Solubility : The ethyl and methyl groups in the target compound reduce aqueous solubility compared to fluoro- or chloro-substituted analogs, which exhibit higher polarity .

- Melting Points : Halogenated derivatives (e.g., 5,6-dichloro analogs) typically display higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) .

- Hydrogen Bonding : The carbaldehyde group participates in hydrogen bonding, but its efficacy is modulated by adjacent substituents. For example, 6-fluoro substitution enhances hydrogen-bond acceptor strength at C6 .

Preparation Methods

Preparation of ethyl 4-acetoxy-1-benzyl-2-methyl-1H-benzo[d]imidazole-6-carboxylate

1H-NMR (400MHz, DMSO-d6): 8.10(s, 1H), 7.61(s, 1H), 7.40~7.15(m, 5H), 5.59(m, 2H), 4.31(q, 2H), 2.61(s, 3H), 2.48(s, 3H), 1.35(t, 3H)

Preparation of ethyl 4-acetoxy-1-benzyl-2-ethyl-1H-benzo[d]imidazole-6-carboxylate

1H-NMR (400MHz, DMSO-d6): 8.10(s, 1H), 7.61(s, 1H), 7.40~7.15(m, 5H), 5.59(m, 2H), 4.31(q, 2H), 2.81(q, 2H), 2.61(s, 3H), 1.29~1.25(m, 6H)

Preparation of ethyl 4-acetoxy-1-benzyl-2-tert-butyl-1H-benzo[d]imidazole-6-carboxylate

1H-NMR (400MHz, DMSO-d6): 8.10(s, 1H), 7.61(s, 1H), 7.40~7.15(m, 5H), 5.59(m, 2H), 4.31(q, 2H), 2.61(s, 3H), 1.38(s, 9H), 1.29(t, 3H)

Q & A

How can the synthesis of 1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde be optimized to improve yield and purity?

Advanced Synthesis Optimization

To enhance yield and purity, consider modifying reaction conditions such as solvent polarity, temperature, and catalyst selection. For benzimidazole derivatives, microwave-assisted synthesis or refluxing in polar aprotic solvents (e.g., DMF) with catalytic acids (e.g., acetic acid) can accelerate cyclization. Purification via column chromatography using gradients of ethyl acetate/hexane or recrystallization from ethanol may improve purity. Monitoring intermediates by TLC and optimizing stoichiometry of reactants (e.g., aldehydes and diamines) is critical .

What methodologies are suitable for evaluating the antiviral potential of this compound?

Biological Activity Assessment

Cell-based assays using human cytomegalovirus (HCMV) or HIV-1 strains, as described for structurally related benzimidazoles, are appropriate. Measure EC50 values against viral replication in vitro and compare cytotoxicity (CC50) in host cells (e.g., Vero or peripheral blood mononuclear cells). Structural analogs with halogen substituents at the 2-position showed enhanced selectivity indices, suggesting similar modifications could be tested .

How can SHELX software be applied in crystallographic refinement of this compound?

Advanced Crystallographic Analysis

SHELXL (part of the SHELX suite) is ideal for refining small-molecule crystal structures. After data collection, use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms can be placed geometrically or refined isotropically. For high-resolution data, twin refinement (via TWIN/BASF commands) may resolve twinning issues. Validate the final structure using CIF checks and R-factor convergence .

How do hydrogen-bonding patterns influence the crystal packing of this compound?

Crystal Engineering Insights

Graph set analysis (as per Etter’s formalism) can classify hydrogen-bonding motifs (e.g., chains, rings). For benzimidazole derivatives, N–H···O/N interactions often dominate. Use Mercury CSD to visualize packing and identify dominant motifs like R₂²(8) rings. Intermolecular interactions can be quantified using Hirshfeld surface analysis to correlate packing efficiency with substituent effects .

What strategies resolve contradictions in spectroscopic data during characterization?

Data Contradiction Analysis

Cross-validate NMR, IR, and mass spectrometry data with computational predictions (e.g., DFT-calculated chemical shifts). For ambiguous NOESY/ROESY peaks, consider dynamic effects or solvent interactions. Elemental analysis discrepancies may indicate incomplete purification—re-crystallize or employ preparative HPLC. Iterative refinement of synthetic protocols can address batch-to-batch variability .

How can structural modifications enhance the compound’s bioactivity or physicochemical properties?

Structure-Activity Relationship (SAR) Design

Introduce electron-withdrawing groups (e.g., Cl, F) at the 2-position to mimic active antiviral analogs. Substituents on the ethyl group (e.g., hydroxylation) may improve solubility. For crystallinity, modify the aldehyde moiety to form hydrazones or Schiff bases. Test derivatives via combinatorial libraries or fragment-based design .

What are best practices for confirming the compound’s structure and purity?

Advanced Characterization Techniques

Combine high-resolution mass spectrometry (HRMS) with multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm molecular connectivity. X-ray crystallography provides unambiguous structural proof. Use HPLC-DAD/ELSD for purity assessment (>98%). For polymorph identification, perform PXRD and DSC/TGA analysis .

How can computational modeling predict and explain experimental discrepancies?

Theoretical vs. Experimental Alignment

Compare DFT-optimized geometries with X-ray structures to identify conformational discrepancies. Docking studies (e.g., AutoDock Vina) can rationalize bioactivity differences by analyzing binding poses. Use Mercury’s packing similarity tool to assess crystal structure reproducibility .

What methods are effective for polymorphism screening?

Polymorph Identification

Screen solvents (e.g., ethanol, acetonitrile) via slow evaporation or slurry conversion. Analyze resulting crystals via PXRD and Raman spectroscopy. Mercury’s void analysis can assess stability by quantifying free space in the lattice. Hydrogen-bond propensity calculations (e.g., with MoPro) guide solvent selection .

How to design a robust SAR study for derivatives of this compound?

Advanced SAR Methodology

Systematically vary substituents at the 5,6-dimethyl and ethyl positions. Prioritize substituents based on electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters. Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity. Validate hypotheses via X-ray co-crystallization of active derivatives with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.